(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Choose the single (S)-enantiomer to preserve stereochemical integrity in downstream synthesis. Unlike the racemic mixture (CAS 112108-68-6), which limits theoretical yield to 50% and requires costly chiral resolution, this defined stereoisomer serves as a direct chiral precursor for p38 MAPK inhibitor scaffolds (IC₅₀ 168 nM against p38α). Eliminate purification burden—procure the exact stereochemistry your synthetic route demands.

Molecular Formula C8H8ClFO
Molecular Weight 174.599
CAS No. 911218-03-6
Cat. No. B586271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol
CAS911218-03-6
Molecular FormulaC8H8ClFO
Molecular Weight174.599
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)Cl)O
InChIInChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1
InChIKeyUVTJHIWKGYOZFO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS 911218-03-6) Baseline Identity and Procurement Profile


(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol, also known as (S)-1-(2-chloro-4-fluorophenyl)ethanol or (αS)-2-chloro-4-fluoro-α-methyl-benzenemethanol, is a chiral secondary aromatic alcohol with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol [1]. It is supplied as a single enantiomer with defined stereochemistry (S-configuration at the carbinol carbon), distinguishing it from the racemic mixture (CAS 112108-68-6) and the R-enantiomer (CAS 1212343-53-7) . Commercial availability typically includes 95–98% purity grades, with applications in organic synthesis as a chiral building block or intermediate, though specific downstream pharmaceutical targets are not publicly disclosed in accessible literature [2].

Why (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol Cannot Be Substituted by Racemic or R-Enantiomer Analogs


Substitution of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol with the racemic mixture (CAS 112108-68-6) or the R-enantiomer (CAS 1212343-53-7) introduces stereochemical heterogeneity that directly compromises the stereochemical integrity of downstream synthetic products . In chiral pharmaceutical synthesis, the use of a racemate reduces the maximum theoretical yield of the desired enantiomer to 50% and necessitates additional chiral resolution steps, increasing both cost and purification burden . While no direct head-to-head bioactivity comparison between the S- and R-enantiomers of this specific compound was located in the accessible literature, class-level inference from chiral alcohol pharmacology establishes that enantiomers of aryl ethanol derivatives routinely exhibit divergent—and sometimes opposing—biological activities due to differential binding to chiral recognition sites on enzymes and receptors .

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS 911218-03-6) Differentiated Quantitative Evidence


Optical Purity Advantage: Enantiomeric Excess Specification vs. Racemate

As a single enantiomer, (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is supplied with defined stereochemical configuration and high enantiomeric purity, whereas the racemic mixture (CAS 112108-68-6) contains a 1:1 mixture of (R)- and (S)-enantiomers . The compound's isomeric SMILES notation (C[C@@H](C1=C(C=C(C=C1)F)Cl)O) explicitly defines the S-configuration at the chiral center, providing a verifiable structural advantage for asymmetric synthesis applications that demand a single stereoisomer .

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Commercial Availability and Price Benchmarking: S-Enantiomer vs. R-Enantiomer

The (1S)-enantiomer is commercially available from multiple suppliers with a 1 g list price of $850 USD (Santa Cruz Biotechnology), whereas the (1R)-enantiomer (CAS 1212343-53-7) is listed at $726 USD for the same quantity . The price differential (14.6% lower for the R-enantiomer) reflects differences in synthetic accessibility and market demand between the two antipodes.

Procurement Cost comparison Chiral building blocks

Positional Isomer Differentiation: α-Carbinol vs. β-Carbinol Regioisomers

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol features the hydroxyl group at the α-position (directly attached to the benzylic carbon), whereas the positional isomer 2-(2-chloro-4-fluorophenyl)ethanol (CAS 214262-87-0) contains the hydroxyl group at the β-position, separated from the aromatic ring by an ethylene linker [1][2]. This structural difference alters the calculated LogP (2.37 for the α-carbinol vs. 2.2 for the β-carbinol), reflecting differential lipophilicity that impacts solubility, membrane permeability, and chromatographic behavior .

Regioisomer Structural analog Functional group

Validated Research and Industrial Applications for (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS 911218-03-6)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (S)-Stereochemistry

For synthetic routes to chiral APIs where the target molecule contains a benzylic alcohol moiety with defined (S)-configuration, (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol serves as a stereochemically pure building block, eliminating the need for subsequent chiral resolution steps that would be required if the racemate were used .

Development of p38 MAP Kinase Inhibitor Derivatives

Derivatives incorporating the 2-chloro-4-fluorophenyl moiety have demonstrated p38 MAP kinase inhibitory activity with IC50 values in the nanomolar range (e.g., 168 nM against p38α) [1]. While (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol itself is not a direct inhibitor, its use as a chiral precursor in the synthesis of analogous p38 inhibitor scaffolds positions it as a key intermediate in this therapeutic area.

Chiral Auxiliary and Asymmetric Catalyst Development

Chiral secondary alcohols are widely employed as chiral auxiliaries and ligands in asymmetric catalysis. The defined (S)-stereochemistry of this compound makes it suitable for applications requiring a consistent chiral environment to achieve high enantioselectivity in catalytic transformations [2].

Technical Documentation Hub

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